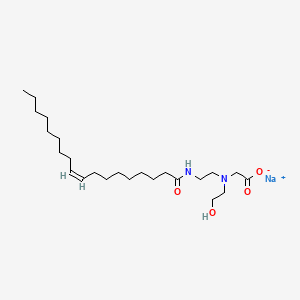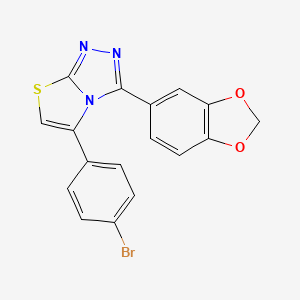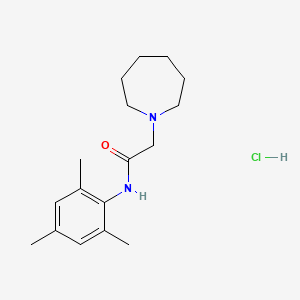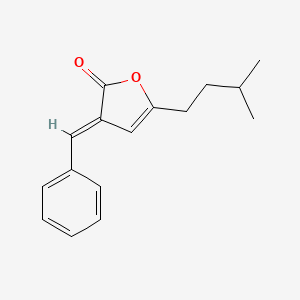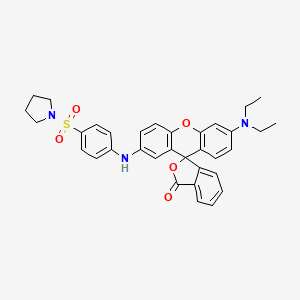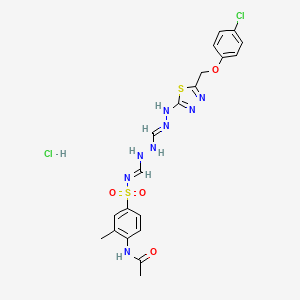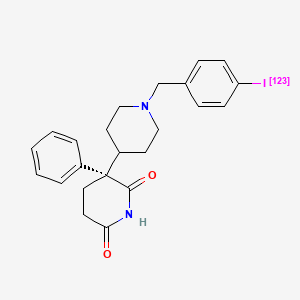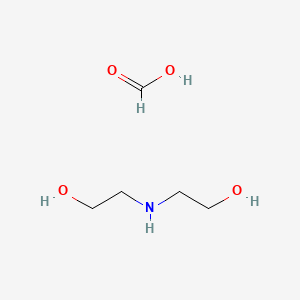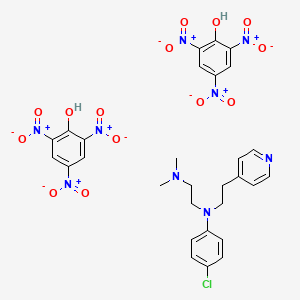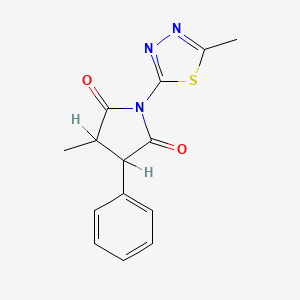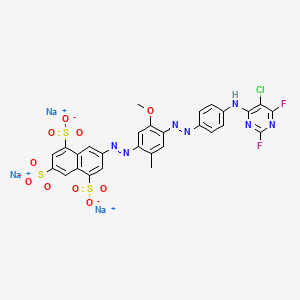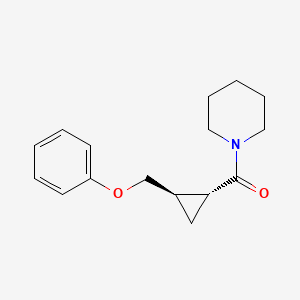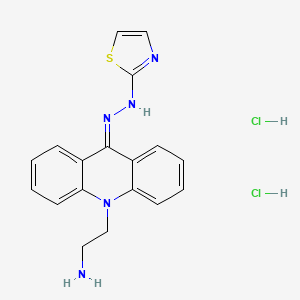
10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride: is a complex organic compound that features both acridinone and thiazolylhydrazone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the acridinone core, followed by the introduction of the 2-aminoethyl group. The thiazolylhydrazone moiety is then attached through a condensation reaction with appropriate hydrazine derivatives. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the acridinone moiety, converting it to acridine derivatives.
Substitution: The thiazolylhydrazone part can participate in nucleophilic substitution reactions, especially with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Acridine derivatives and reduced thiazolylhydrazone products.
Substitution: Various substituted thiazolylhydrazone derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a fluorescent probe due to the acridinone moiety, which exhibits strong fluorescence properties.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride involves its interaction with specific molecular targets. The acridinone moiety can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. The thiazolylhydrazone part can form coordination complexes with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Aminothiazole: A simpler compound with a thiazole core, used in medicinal chemistry.
Acridine: A parent compound of acridinone, known for its intercalating properties with DNA.
Hydrazones: A class of compounds with similar hydrazone functionality, used in various chemical and biological applications.
Uniqueness: 10-(2-Aminoethyl)-9(10H)-acridinone 2-thiazolylhydrazone dihydrochloride is unique due to its combination of acridinone and thiazolylhydrazone moieties, providing a versatile platform for chemical modifications and applications in multiple scientific fields.
Propriétés
Numéro CAS |
92928-33-1 |
|---|---|
Formule moléculaire |
C18H19Cl2N5S |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
N-[[10-(2-aminoethyl)acridin-9-ylidene]amino]-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H17N5S.2ClH/c19-9-11-23-15-7-3-1-5-13(15)17(14-6-2-4-8-16(14)23)21-22-18-20-10-12-24-18;;/h1-8,10,12H,9,11,19H2,(H,20,22);2*1H |
Clé InChI |
XOKPZYZPZAYSIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NNC3=NC=CS3)C4=CC=CC=C4N2CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


